

Spectroscopic Analysis of D-Erythrose: A Technical Guide

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Compound of Interest		
Compound Name:	D-Erythrose	
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Introduction

D-Erythrose, an aldotetrose monosaccharide with the chemical formula C₄H₈O₄, is a key intermediate in the pentose phosphate pathway. Its structure and reactivity are of significant interest in various fields, including biochemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of **D-Erythrose**. This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of **D-Erythrose** in solution. Like many sugars, **D-Erythrose** exists in equilibrium between its openchain aldehyde form and cyclic furanose anomers (α and β). This results in complex spectra reflecting the mixture of these forms.

Data Presentation

¹H NMR Data

The proton NMR spectrum shows signals primarily in the 3-6 ppm region. Anomeric protons (H-1 of the cyclic forms) are typically found further downfield (4.5-5.5 ppm).[1]



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Anomeric Protons (α/ β-furanose)	~5.2 - 5.4	d, m	-
H-2, H-3, H-4	~3.5 - 4.2	m	-
CH₂OH	~3.6 - 3.8	m	-
Note: Data is			

Note: Data is compiled from typical ranges for monosaccharides and publicly available spectra.[2][3] Precise shifts and couplings are highly dependent on solvent, temperature, and pH.

¹³C NMR Data

The carbon NMR spectrum provides distinct signals for each carbon atom in the different isomeric forms present in solution.[4] The anomeric carbon (C-1) is particularly diagnostic, appearing in the 90-110 ppm range.[1]



Carbon Assignment	Chemical Shift (δ) ppm (α -furanose)	Chemical Shift (δ) ppm (β-furanose)
C-1 (Anomeric)	~98.0	~102.5
C-2	~72.0	~75.0
C-3	~71.5	~76.5
C-4	~63.0	~64.0

Note: Values are approximate and based on studies of ¹³C-labeled erythrose and general carbohydrate NMR data.[4][5] [6][7] The open-chain and hydrated forms will show different chemical shifts.

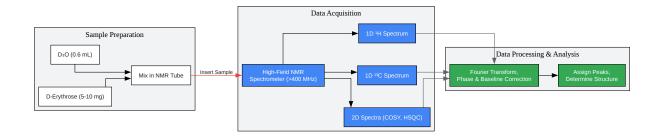
Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **D-Erythrose** in approximately 0.6 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube. D₂O is used to avoid a large solvent signal from water protons.
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]
- Data Acquisition:
 - Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
 - Acquire a 1D ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
 - To aid in assignment, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.[9][10]



 Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are typically referenced to an internal standard like DSS or externally to TSP.

Visualization: NMR Experimental Workflow



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Caption: Workflow for NMR spectroscopic analysis of **D-Erythrose**.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For **D- Erythrose**, the spectrum is dominated by absorptions from its multiple hydroxyl (-OH) groups and its carbon-carbon and carbon-oxygen single bonds.

Data Presentation



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3600 - 3200	Strong, Broad	O-H Stretching (from hydroxyl groups, extensive hydrogen bonding)
3000 - 2800	Medium	C-H Stretching (from sp ³ C-H bonds)
~1730	Weak	C=O Stretching (aldehyde, present in open-chain form)
1200 - 950	Strong, Complex	C-O Stretching and O-H Bending (the "fingerprint region" for carbohydrates)[11]
Note: Data is based on		

characteristic absorption
bands for carbohydrates.[12]
[13][14][15] The intensity of the
C=O peak is often very low
due to the low concentration of
the open-chain form in the
solid state or in solution.

Experimental Protocol: FTIR Spectroscopy

A common and convenient method for analyzing solid or liquid carbohydrate samples is Attenuated Total Reflectance (ATR) FTIR.[13]

- Instrument Setup: Prepare the FTIR spectrometer by running a background scan. This measures the ambient atmosphere (water vapor, CO₂) and is subtracted from the sample spectrum.
- Sample Application: Place a small amount of solid **D-Erythrose** powder directly onto the ATR crystal (e.g., diamond or zinc selenide).



- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.
- Data Acquisition: Collect the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups in **D-Erythrose**.

Visualization: FTIR Experimental Workflow



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Caption: Workflow for ATR-FTIR spectroscopic analysis of **D-Erythrose**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in MS/MS experiments offer valuable structural clues. For volatile analysis, monosaccharides like **D-Erythrose** often require derivatization.[16]

Data Presentation

GC-MS Data (after derivatization, e.g., silylation) Gas Chromatography-Mass Spectrometry is suitable for derivatized, volatile monosaccharides. The mass spectrum will show the molecular ion of the derivatized **D-Erythrose** and characteristic fragment ions.

LC-ESI-MS/MS Data Liquid Chromatography-Electrospray Ionization-Mass Spectrometry can analyze underivatized **D-Erythrose**.[16] Soft ionization typically yields protonated molecules



 $[M+H]^+$ or other adducts.

Ion Type	m/z (Mass-to- Charge Ratio)	Method	Notes
[M+H]+	121.05	ESI-MS	Protonated molecular ion (C ₄ H ₈ O ₄ + H ⁺)
[M-H] ⁻	119.04	ESI-MS	Deprotonated molecular ion (C ₄ H ₈ O ₄ - H ⁺)
Fragment Ions	101, 75, 59	ESI-MS/MS of [M-H] ⁻	Result from collision- induced dissociation (CID), indicating loss of water and other small fragments.[17]
Fragment Ions	205, 147, 117, 103	GC-EI-MS (TMS derivative)	Characteristic fragments from the electron ionization of the derivatized molecule.[19]
Note: The molecular weight of D-Erythrose is 120.10 g/mol .			

Experimental Protocol: LC-ESI-MS

- Sample Preparation: Prepare a dilute solution of **D-Erythrose** (e.g., 1-10 μg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Chromatographic Separation (LC): Inject the sample into an HPLC system. For polar
 molecules like sugars, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is
 often used to achieve separation from other components in a mixture.[16]



- Ionization (ESI): The eluent from the LC column is directed into the electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte (e.g., [M+H]+).[20]
- Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
 - Full Scan (MS1): The analyzer scans a range of m/z values to detect the molecular ion and determine its mass.
 - Tandem MS (MS/MS): The molecular ion is selected, fragmented (e.g., by collision with an inert gas), and the resulting fragment ions are analyzed to provide structural information.
- Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and interpret the fragmentation patterns to support structural elucidation.

Visualization: LC-MS Experimental Workflow



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